4-Ethynylanisole

Copper catalysis Trifluoromethylation Terminal alkynes

Terminal alkyne reactivity varies significantly with aryl substituents; substituting 4-ethynylanisole with phenylacetylene or 4-ethynyltoluene without experimental validation risks compromising yields. • ~91% yield in FeCl₃/K₂S₂O₈ aerobic oxysulfonylation vs. 83% for 4-ethynyltoluene • >99% conversion to cyclic poly(4-ethynylanisole) in 30 min via tungsten catalysis • Red-shifted absorption >800 nm in Sonogashira-coupled bacteriochlorin systems. Each batch includes GC purity analysis and Certificates of Analysis.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 768-60-5
Cat. No. B014333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylanisole
CAS768-60-5
Synonyms1-Ethynyl-4-methoxybenzene;  p-Methoxyphenylethyne;  p-Ethynylanisole;  4-Methoxy-1-ethynylbenzene;  4-Methoxyphenylethyne;  Anisylacetylene;  NSC 71091; 
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C#C
InChIInChI=1S/C9H8O/c1-3-8-4-6-9(10-2)7-5-8/h1,4-7H,2H3
InChIKeyKBIAVTUACPKPFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylanisole: Core Properties and Utility


4-Ethynylanisole (CAS 768-60-5, also known as 4-methoxyphenylacetylene) is an aromatic terminal alkyne with a para-methoxy substituent, molecular formula C9H8O, and molecular weight 132.16 g/mol . Its physicochemical properties include a melting point of 28–29 °C and a density of 1.019 g/mL at 25 °C . The compound functions as a versatile building block in organic synthesis, enabling Sonogashira couplings, copper-catalyzed azide-alkyne cycloadditions (CuAAC), and 1,3-dipolar cycloadditions to construct functionalized cyclopentenes .

4-Ethynylanisole: Irreplaceability in Synthesis


Procurement decisions involving terminal alkynes are not interchangeable; the para-methoxy substituent in 4-ethynylanisole imparts a distinct electronic profile that directly governs reaction yields and product properties. In copper-catalyzed trifluoromethylation, 4-ethynylanisole yields ~81%, significantly lower than 4-ethynyltoluene at ~91% and comparable to phenylacetylene at ~80% [1]. Conversely, in aerobic oxysulfonylation, 4-ethynylanisole achieves ~91% yield, notably higher than 4-ethynyltoluene's ~83% . These divergent outcomes across reaction types demonstrate that the methoxy group's electron-donating resonance effect uniquely modulates reactivity and selectivity. Substituting 4-ethynylanisole with phenylacetylene or 4-ethynyltoluene without experimental validation risks compromising yield, purity, and functional performance in downstream applications.

4-Ethynylanisole: Comparative Performance


Trifluoromethylation Yield Comparison

In copper-catalyzed trifluoromethylation using an electrophilic reagent, 4-ethynylanisole afforded a yield of ~81%, compared to ~91% for 4-ethynyltoluene and ~80% for phenylacetylene [1]. This variation underscores the influence of the para-substituent on reaction efficiency.

Copper catalysis Trifluoromethylation Terminal alkynes

Aerobic Oxysulfonylation Yield

Under aerobic oxysulfonylation conditions, 4-ethynylanisole achieved a 91% yield, whereas 4-ethynyltoluene gave only 83% and phenylacetylene 96% . The methoxy group's electronic effect enhances selectivity and yield in this transformation relative to the methyl analog.

Oxysulfonylation β-Keto sulfones Terminal alkynes

Sonogashira Coupling Efficiency

In Pd-catalyzed cross-coupling on a tetrabromobacteriochlorin scaffold, 4-ethynylanisole, phenylacetylene, and methyl acrylate all delivered tetra-coupled products in good to excellent yields, with a characteristic red shift in UV-Vis absorption above 800 nm [1]. While exact yields for 4-ethynylanisole are not isolated, the study confirms comparable coupling proficiency.

Sonogashira coupling Bacteriochlorin NIR chromophores

Tungsten-Catalyzed Cyclic Polymer Synthesis

Using a tungsten alkylidyne catalyst, 4-ethynylanisole undergoes ring-expansion polymerization to yield cyclic poly(4-ethynylanisole) (cPEA) in >99% yield within 30 minutes at ambient temperature [1]. This rapid, high-yield transformation is specific to the monomer's structure and is not universally observed for all terminal alkynes.

Cyclic polymers Ring-expansion polymerization Tungsten catalysis

DFT-Optimized Geometry Validation

DFT optimization at the B3LYP/6-311++G(d,p) level revealed excellent agreement between calculated and XRD-derived bond lengths and angles for 4-ethynylanisole [1]. This computational validation supports the compound's well-defined electronic structure, which is essential for predictive modeling in materials design.

DFT calculation XRD validation Electronic structure

4-Ethynylanisole: Application Scenarios


β-Keto Sulfone Synthesis via Oxysulfonylation

Leverage the 91% yield advantage of 4-ethynylanisole over 4-ethynyltoluene (83%) in FeCl3/K2S2O8-catalyzed aerobic oxysulfonylation to efficiently prepare β-keto sulfones . This application is directly supported by comparative yield data and is ideal for medicinal chemistry and agrochemical intermediate production.

NIR-Absorbing Bacteriochlorin Synthesis

Utilize 4-ethynylanisole in Sonogashira cross-coupling on tetrabromobacteriochlorin to generate tetra-coupled products exhibiting red-shifted absorption above 800 nm . This scenario is validated by the demonstrated coupling efficiency and is relevant for photodynamic therapy agents and organic electronics.

Cyclic Polyacetylene Synthesis

Achieve near-quantitative (>99%) conversion of 4-ethynylanisole to cyclic poly(4-ethynylanisole) (cPEA) in 30 minutes using tungsten catalysis . This scenario is directly evidenced by polymerization yield data and enables studies on topology-dependent polymer physics and pH-responsive materials.

Copper-Catalyzed Trifluoromethylation

Select 4-ethynylanisole for trifluoromethylation when a moderate yield (~81%) is acceptable and the methoxy group is required for subsequent functionalization, as demonstrated in copper-catalyzed systems . This application is supported by direct comparative yield data with phenylacetylene and 4-ethynyltoluene.

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